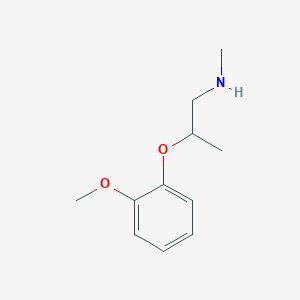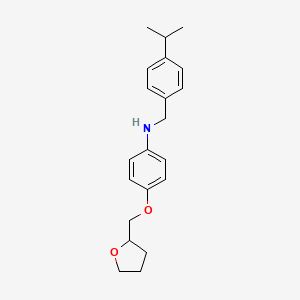![molecular formula C14H15ClN4S B1389524 N-(3-(1H-imidazol-1-il)propil)-7-cloro-4-metilbenzo[d]tiazol-2-amina CAS No. 1204297-21-1](/img/structure/B1389524.png)
N-(3-(1H-imidazol-1-il)propil)-7-cloro-4-metilbenzo[d]tiazol-2-amina
Descripción general
Descripción
“N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mecanismo De Acción
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and other proteins, leading to diverse biological effects.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives , it’s likely that multiple pathways could be affected. These could include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution. The metabolism and excretion would depend on various factors, including the specific structure of the compound and the biochemical context within the body.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects would depend on the particular target and the biochemical context within the cell.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using compound X in lab experiments is that it has a high selectivity for the GABA-A and glycine receptors, meaning that it is less likely to have off-target effects. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on compound X. One area of interest is its potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is its potential as a tool for studying the role of the GABA-A and glycine receptors in normal brain function and disease. Additionally, there is potential for the development of new compounds based on the structure of compound X that could have improved solubility and potency.
Aplicaciones Científicas De Investigación
Potencial terapéutico
El imidazol, un componente central de este compuesto, es conocido por su amplio rango de propiedades químicas y biológicas . Los derivados del imidazol muestran diversas actividades biológicas como antibacteriana, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamébica, antihelmíntica, antifúngica y ulcerogénica .
Actividad antitumoral
Yurttas et al. desarrollaron un compuesto similar al que se está analizando y evaluaron su potencial antitumoral utilizando el ensayo MTT contra dos líneas celulares cancerosas diferentes .
Complejos organometálicos
El compuesto se ha utilizado en la síntesis de un complejo organometálico Ir (III) de medio sándwich con maltol unido a metalaciclo . Este complejo se sintetizó como un análogo de los complejos anticancerígenos de rutenio (RAPTA/RAED) para evaluar su actividad antiproliferativa in vitro contra varias líneas celulares cancerosas humanas .
Estudio de proteómica
Un estudio de proteómica química indicó que los compuestos recién sintetizados similares al que se está analizando aún se dirigían al residuo C522 de p97 y conservaban la selectividad entre el proteoma completo complicado . Este estudio proporciona un conjunto de nuevos inhibidores covalentes de p97 para ayudar en su estudio biológico y el descubrimiento de fármacos .
Inhibidores de PqsR
El compuesto se ha utilizado en el diseño, síntesis y evaluación de nuevos inhibidores de PqsR basados en 1H‐Benzo[d]imidazol . El bloqueo farmacológico exitoso de la recepción de la señal AQ a nivel de PqsR conduce a una reducción de la transcripción de los genes pqsA-lux y, en última instancia, a la reducción de la lectura de luminiscencia .
Tratamiento de enfermedades de las neuronas motoras
El compuesto se ha utilizado en el tratamiento y/o la prevención de enfermedades de las neuronas motoras y trastornos de la unión neuromuscular .
Propiedades
IUPAC Name |
7-chloro-N-(3-imidazol-1-ylpropyl)-4-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4S/c1-10-3-4-11(15)13-12(10)18-14(20-13)17-5-2-7-19-8-6-16-9-19/h3-4,6,8-9H,2,5,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUFNBWMODHDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NCCCN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389443.png)
![N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1389444.png)
![N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389445.png)
![N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389446.png)
![5-Chloro-N-[2-(4-chlorophenoxy)propyl]-2-methylaniline](/img/structure/B1389448.png)

![N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389451.png)
![N-[4-(Sec-butoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1389452.png)
![N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline](/img/structure/B1389453.png)
![N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline](/img/structure/B1389456.png)
![3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]-propyl}aniline](/img/structure/B1389458.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline](/img/structure/B1389461.png)
![N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline](/img/structure/B1389462.png)
